Tetra-(amido-PEG10-azide)
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Overview
Description
Tetra-(amido-PEG10-azide) is a branched polyethylene glycol (PEG) linker with four terminal azide groups. This compound is primarily used in PEGylation processes via Click Chemistry, which is a method for attaching PEG chains to molecules to improve their solubility, stability, and bioavailability . The molecular formula of Tetra-(amido-PEG10-azide) is C105H204N16O48, and it has a molecular weight of approximately 2458.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-(amido-PEG10-azide) is synthesized through a series of chemical reactions involving the functionalization of PEG chains with azide groups. One common method involves the reaction of tetra-branched PEG with azide-functionalized reagents under mild conditions. The azide groups are introduced via nucleophilic substitution reactions, where a suitable leaving group on the PEG chain is replaced by an azide group .
Industrial Production Methods
In industrial settings, the production of Tetra-(amido-PEG10-azide) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetra-(amido-PEG10-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free methods are also available. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from the reaction of Tetra-(amido-PEG10-azide) with alkyne-functionalized molecules are triazole-linked PEGylated compounds. These products are highly stable and have improved solubility and bioavailability .
Scientific Research Applications
Tetra-(amido-PEG10-azide) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
The mechanism of action of Tetra-(amido-PEG10-azide) involves its ability to undergo Click Chemistry reactions with alkyne-functionalized molecules. The azide groups on the compound react with alkynes to form stable triazole linkages, which enhance the solubility, stability, and bioavailability of the resulting PEGylated products . This mechanism is particularly useful in drug delivery systems, where PEGylation can improve the pharmacokinetics of therapeutic agents .
Comparison with Similar Compounds
Tetra-(amido-PEG10-azide) is unique due to its four terminal azide groups, which allow for multiple PEGylation reactions. Similar compounds include other PEG linkers with different functional groups, such as:
Azido-PEG-acid: A PEG linker with a terminal azide group and a carboxylic acid group.
Azido-PEG-NHS ester: A PEG linker with a terminal azide group and an N-hydroxysuccinimide ester group.
Azido-PEG-amine: A PEG linker with a terminal azide group and an amine group.
These similar compounds have different functional groups that provide varying reactivity and applications, but Tetra-(amido-PEG10-azide) stands out due to its branched structure and multiple azide groups, making it highly versatile for PEGylation processes .
Properties
Molecular Formula |
C105H204N16O48 |
---|---|
Molecular Weight |
2458.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C105H204N16O48/c106-118-114-9-21-130-29-37-138-45-53-146-61-69-154-77-85-162-93-89-158-81-73-150-65-57-142-49-41-134-33-25-126-17-5-110-101(122)1-13-166-97-105(98-167-14-2-102(123)111-6-18-127-26-34-135-42-50-143-58-66-151-74-82-159-90-94-163-86-78-155-70-62-147-54-46-139-38-30-131-22-10-115-119-107,99-168-15-3-103(124)112-7-19-128-27-35-136-43-51-144-59-67-152-75-83-160-91-95-164-87-79-156-71-63-148-55-47-140-39-31-132-23-11-116-120-108)100-169-16-4-104(125)113-8-20-129-28-36-137-44-52-145-60-68-153-76-84-161-92-96-165-88-80-157-72-64-149-56-48-141-40-32-133-24-12-117-121-109/h1-100H2,(H,110,122)(H,111,123)(H,112,124)(H,113,125) |
InChI Key |
IKKIJAKFHVRGJA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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